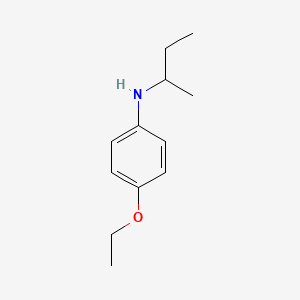

N-(Butan-2-yl)-4-ethoxyaniline

Description

Overview of Anilines and Substituted Aromatic Amines in Chemical Research

Anilines, characterized by an amino group attached to a phenyl ring, are the simplest form of aromatic amines. wikipedia.org These compounds are of paramount importance in organic chemistry, serving as versatile starting materials and intermediates in the synthesis of a wide array of chemicals. numberanalytics.comresearchgate.net Their applications span numerous sectors, including the manufacturing of dyes, pharmaceuticals, and polymers. researchgate.netrsc.org

Substituted anilines, which are aniline (B41778) molecules modified with various functional groups, are crucial precursors in the synthesis of more complex molecules like benzothiazole (B30560) and cinnoline (B1195905) derivatives. wisdomlib.org The nature and position of these substituents significantly influence the chemical properties and reactivity of the aniline core. masterorganicchemistry.com For instance, the amino group is a strong activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. libretexts.org However, this high reactivity can sometimes lead to over-substitution, a challenge that chemists address through various synthetic strategies. libretexts.org

Importance of N-Alkyl and p-Alkoxy Substituents in Aniline Chemistry

The introduction of substituents onto the aniline molecule, either on the nitrogen atom (N-alkylation) or on the aromatic ring (ring substitution), dramatically alters its electronic and steric properties.

N-Alkyl Substituents: The presence of an alkyl group on the nitrogen atom influences the basicity and nucleophilicity of the aniline. While aromatic amines are generally weaker bases than aliphatic amines due to the delocalization of the nitrogen lone pair into the benzene (B151609) ring, N-alkylation can modulate this basicity. numberanalytics.com The inductive effect of the alkyl group can increase the electron density on the nitrogen, although steric hindrance can also play a significant role in its reactivity. grafiati.com

p-Alkoxy Substituents: An alkoxy group (like the ethoxy group in N-(Butan-2-yl)-4-ethoxyaniline) in the para position is an electron-donating group. masterorganicchemistry.com This donation occurs through resonance, where a lone pair of electrons on the oxygen atom is delocalized into the aromatic ring. This increased electron density further activates the ring towards electrophilic substitution, reinforcing the ortho- and para-directing nature of the amino group. masterorganicchemistry.com The presence of alkoxy groups has been shown to be beneficial for increasing the solubility of resulting polymers derived from aniline monomers. rsc.org

The combination of both N-alkyl and p-alkoxy substituents, as seen in this compound, creates a molecule with a unique set of properties, balancing the electronic effects of both groups.

Scope and Research Significance of this compound within Advanced Organic Synthesis

While specific research on this compound is not extensively documented in publicly available literature, its structural motifs suggest its potential as a valuable building block in several areas of advanced organic synthesis. The parent compound, 4-ethoxyaniline, is a known intermediate in the synthesis of various compounds, including those with potential biological activity. ontosight.airesearchgate.net For instance, derivatives of 4-ethoxyaniline have been investigated for their stabilizing effects in rubber formulations. finechem-mirea.ru

The "butan-2-yl" group introduces a chiral center into the molecule, making this compound a potentially useful chiral building block or resolving agent in asymmetric synthesis. Chiral amines are of significant interest in medicinal chemistry and materials science.

The synthesis of substituted anilines is an active area of research, with continuous development of more efficient and selective methods. researchgate.netbohrium.com The structural features of this compound make it a relevant target for these modern synthetic methodologies. Its potential applications could lie in the creation of novel pharmaceuticals, agrochemicals, or functional materials where the specific combination of its N-alkyl and p-alkoxy groups can fine-tune the desired properties.

Detailed Research Findings

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| This compound | 15498-38-1 | C12H19NO | 193.29 | Chiral N-alkyl and p-alkoxy substituted aniline. bldpharm.com |

| Aniline | 62-53-3 | C6H7N | 93.13 | Simplest aromatic amine. wikipedia.org |

| 4-Ethoxyaniline | 156-43-4 | C8H11NO | 137.18 | p-Alkoxy substituted aniline. |

| N-Butylaniline | 1126-78-9 | C10H15N | 149.23 | N-alkyl substituted aniline. |

Structure

3D Structure

Properties

Molecular Formula |

C12H19NO |

|---|---|

Molecular Weight |

193.28 g/mol |

IUPAC Name |

N-butan-2-yl-4-ethoxyaniline |

InChI |

InChI=1S/C12H19NO/c1-4-10(3)13-11-6-8-12(9-7-11)14-5-2/h6-10,13H,4-5H2,1-3H3 |

InChI Key |

XAROSYDTKRFVLL-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)NC1=CC=C(C=C1)OCC |

Origin of Product |

United States |

Synthetic Pathways and Methodologies for N Butan 2 Yl 4 Ethoxyaniline and Analogous Structures

Strategies for N-Alkylation of Aromatic Amines

The formation of the N-sec-butyl group on the aromatic amine is a key transformation. Several methods are available, each with its own advantages and substrate scope considerations.

Reductive amination is a widely utilized and versatile method for the synthesis of amines. wikipedia.orgscispace.com This one-pot reaction typically involves the condensation of an amine with a carbonyl compound to form an imine intermediate, which is then reduced in situ to the corresponding amine. jove.commasterorganicchemistry.com For the synthesis of N-(butan-2-yl)-4-ethoxyaniline, this would involve the reaction of 4-ethoxyaniline with butan-2-one.

The reaction proceeds in two main steps:

Imine Formation: The nucleophilic 4-ethoxyaniline attacks the electrophilic carbonyl carbon of butan-2-one to form a hemiaminal intermediate. This is followed by the elimination of a water molecule to generate the N-(butan-2-ylidene)-4-ethoxyaniline imine. masterorganicchemistry.comlibretexts.org

Reduction: The C=N double bond of the imine is then reduced to a single bond. libretexts.org This reduction can be achieved using various reducing agents. Common choices include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are favored for their selectivity in reducing the protonated imine over the starting ketone. jove.com Catalytic hydrogenation over metal catalysts like nickel can also be employed. wikipedia.orgtandfonline.com

Table 1: Key Steps and Reagents in Reductive Amination

| Step | Reactants | Intermediate | Reducing Agents | Product |

| 1. Imine Formation | 4-Ethoxyaniline, Butan-2-one | Hemiaminal | - | N-(butan-2-ylidene)-4-ethoxyaniline |

| 2. Reduction | N-(butan-2-ylidene)-4-ethoxyaniline | - | NaBH₄, NaBH₃CN, H₂/Ni | This compound |

The Buchwald-Hartwig amination has emerged as a powerful and general method for the formation of C-N bonds, particularly for the synthesis of arylamines. wikipedia.orgorganic-chemistry.orglibretexts.org This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide or triflate with an amine. wikipedia.orgorganic-chemistry.org To synthesize this compound, this would entail coupling an aryl halide, such as 1-bromo-4-ethoxybenzene or 1-chloro-4-ethoxybenzene, with sec-butylamine.

The catalytic cycle generally involves:

Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the aryl halide to form a palladium(II) species.

Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates deprotonation to form a palladium-amido complex.

Reductive Elimination: The final step is the reductive elimination of the desired arylamine, regenerating the palladium(0) catalyst. libretexts.org

The choice of ligand for the palladium catalyst is critical for the reaction's success, with various phosphine (B1218219) ligands, such as those from the Buchwald and Hartwig groups, being developed to accommodate a wide range of substrates and improve reaction efficiency. wikipedia.orgorganic-chemistry.org This method offers broad functional group tolerance and allows for the coupling of a diverse array of amines and aryl halides. wikipedia.orgorganic-chemistry.org

This approach is a two-step variation of reductive amination where the imine intermediate is isolated before reduction. The initial step involves the condensation of 4-ethoxyaniline with butan-2-one, often catalyzed by an acid, to form N-[(1RS)-Camphan-2-ylidene]-4-ethoxyaniline. masterorganicchemistry.comfinechem-mirea.ru This reaction is typically driven to completion by the removal of water.

Once the imine is formed and purified, it can be reduced to the target secondary amine, this compound. finechem-mirea.ru This reduction can be achieved using a variety of reducing agents, including sodium borohydride or catalytic hydrogenation. This stepwise approach can be advantageous when the direct one-pot reductive amination proves to be low-yielding or when purification of the intermediate imine is straightforward, potentially leading to a purer final product.

Methodologies for Introducing the 4-Ethoxyl Moiety

The 4-ethoxyl group can be introduced either by starting with a pre-functionalized aniline (B41778) derivative or by functionalizing the aniline ring at a later stage of the synthesis.

The Williamson ether synthesis is a classical and reliable method for forming ethers. masterorganicchemistry.comedubirdie.comlibretexts.org In the context of synthesizing this compound, this strategy would start with the precursor N-(butan-2-yl)-4-aminophenol.

The synthesis involves the following steps:

Deprotonation: The phenolic hydroxyl group of N-(butan-2-yl)-4-aminophenol is deprotonated with a suitable base, such as sodium hydride (NaH) or potassium hydroxide (B78521) (KOH), to form a phenoxide ion. edubirdie.comscribd.com Phenols are more acidic than aliphatic alcohols, allowing for the use of weaker bases. edubirdie.com

Nucleophilic Substitution: The resulting phenoxide acts as a nucleophile and reacts with an ethylating agent, such as ethyl iodide or ethyl bromide, via an Sₙ2 reaction to form the desired ether. masterorganicchemistry.com

This method is highly effective for forming aryl ethers. The precursor, N-(butan-2-yl)-4-aminophenol, can be synthesized via methods like the reductive amination of 4-aminophenol (B1666318) with butan-2-one. chemicalbook.comsigmaaldrich.com

Table 2: Williamson Ether Synthesis for this compound

| Precursor | Base | Ethylating Agent | Reaction Type | Product |

| N-(Butan-2-yl)-4-aminophenol | NaH, KOH | Ethyl iodide, Ethyl bromide | Sₙ2 | This compound |

More recent advancements in synthetic methodology allow for the direct functionalization of C-H bonds. acs.orgnih.govnih.gov Oxidative C-H alkoxylation presents a modern and atom-economical approach to introduce an alkoxy group onto an aromatic ring. acs.orgbath.ac.uk For the synthesis of this compound, this would involve the direct ethoxylation of N-sec-butylaniline at the para-position. nih.gov

These reactions are often catalyzed by transition metals, such as palladium, and can proceed through various mechanisms. bath.ac.uk Some methods utilize directing groups to achieve high regioselectivity. bath.ac.uk For aniline derivatives, the amino group itself can direct ortho-functionalization, while achieving para-selectivity often relies on steric and electronic control. bath.ac.uk Metal-free oxidative C-H alkoxylation methods have also been developed, for instance, using hypervalent iodine reagents like phenyliodonium (B1259483) diacetate (PIDA) in the presence of an alcohol. acs.org These reactions can proceed at ambient temperatures and offer a novel route to alkoxylated aniline derivatives. acs.orgdntb.gov.ua

Nucleophilic Aromatic Substitution Approaches on Activated Arenes

Nucleophilic aromatic substitution (SNAr) is a fundamental strategy for the synthesis of substituted anilines. This reaction typically involves the displacement of a leaving group, often a halogen, from an aromatic ring by a nucleophile, such as an amine. The success of SNAr reactions is highly dependent on the electronic properties of the aromatic ring; the presence of strong electron-withdrawing groups (EWGs) ortho or para to the leaving group is crucial for activating the ring towards nucleophilic attack. tib.eu These EWGs stabilize the negatively charged intermediate, known as the Meisenheimer complex, thereby facilitating the reaction. tib.eu

For the synthesis of this compound, a direct SNAr approach would involve reacting 1-fluoro-4-ethoxybenzene with sec-butylamine. However, the ethoxy group is an electron-donating group, which deactivates the ring towards nucleophilic attack, making this direct route challenging under standard SNAr conditions.

To overcome this, alternative strategies involving activated precursors are employed. For instance, a nitro group, a potent EWG, can be positioned para to a leaving group to facilitate the substitution. The subsequent reduction of the nitro group to an amino group, followed by N-alkylation, would yield the desired product.

Recent advancements have explored methods to activate arenes without the need for strong EWGs. One such method involves the use of transition metal complexes. For example, binding an anilido ligand to an oxidizing Os(IV) center can induce an "umpolung" or inversion of chemical character, making the typically electron-rich anilido ligand electron-deficient and susceptible to nucleophilic attack. washington.edu This has been demonstrated in the reaction of an Os(IV) anilido complex with piperidine, resulting in para-substitution. washington.edu

Another innovative approach is the "directed SNAr (dSNAr)" reaction, where a directing group, such as an ortho-iodobenzamide, facilitates the substitution of a halogen by an amine in the presence of pyridine, even without a strong EWG on the arene substrate. rsc.org This method has shown high ortho-selectivity and is effective with a wide range of amine nucleophiles, including aniline derivatives. rsc.org

Furthermore, cation-radical accelerated nucleophilic aromatic substitution (CRA-SNAr) has emerged as a mild, metal-free method for the amination of alkoxyarenes. osti.gov This technique utilizes a potent acridinium (B8443388) photoredox catalyst to activate the arene for nucleophilic attack by primary amines. osti.gov

These modern SNAr methodologies provide versatile pathways for the synthesis of complex aniline derivatives, including those with electron-donating substituents like this compound, by overcoming the traditional limitations of the reaction.

Convergent and Divergent Synthetic Routes for Substituted Anilines

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing the formation of complex molecules from three or more starting materials in a single step. This approach offers significant advantages in terms of efficiency, atom economy, and the generation of molecular diversity. The Ugi and Passerini reactions are prominent examples of MCRs that are particularly useful for the synthesis of substituted anilines and their derivatives. rsc.orgwikipedia.org

The Ugi four-component reaction (U-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. rsc.org This reaction is highly versatile and can be used to synthesize a wide array of α-aminoacyl amides. For the synthesis of this compound analogs, 4-ethoxyaniline could serve as the amine component. The reaction's broad substrate scope allows for the use of various aldehydes, carboxylic acids, and isocyanides, leading to a diverse library of N-substituted aniline derivatives. frontiersin.orgbeilstein-journals.org Post-Ugi transformations can further increase the structural complexity of the products, enabling the construction of various heterocyclic scaffolds. frontiersin.org For instance, Ugi adducts can undergo cyclization to form pyrrolo[2,3-c]pyridones or 2,5-diketopiperazines. frontiersin.org

The Passerini three-component reaction (P-3CR) involves the reaction of an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.org While anilines are not direct components in the classical Passerini reaction, variations and subsequent transformations can lead to aniline-containing structures. A notable development is the hydroxylamine-Passerini reaction, which, when combined with a hetero-Cope rearrangement, provides a metal-free, three-component method for the synthesis of 2-aminoanilines. acs.orgacs.org

Below is a table summarizing key aspects of these MCRs for the synthesis of substituted anilines:

| Reaction | Components | Key Product Feature | Relevance to this compound Analogs |

| Ugi Reaction | Aldehyde, Amine (e.g., 4-ethoxyaniline), Carboxylic Acid, Isocyanide | α-Aminoacyl amide | Direct incorporation of the 4-ethoxyaniline moiety. |

| Passerini Reaction | Aldehyde, Carboxylic Acid, Isocyanide | α-Acyloxy amide | Indirect route; can be modified to include aniline derivatives. |

| Hydroxylamine-Passerini / Hetero-Cope | Isocyanide, Aldehyde, N-arylhydroxylamine | 2-Aminoaniline with α-hydroxyamide substructure | Synthesis of ortho-functionalized anilines. acs.orgacs.org |

These MCR strategies offer convergent and divergent pathways to a vast chemical space of substituted anilines, providing a powerful platform for the rapid generation of compound libraries for various applications.

Cascade and domino reactions are elegant synthetic strategies that involve two or more bond-forming transformations occurring in a single pot under the same reaction conditions without the isolation of intermediates. These processes are highly efficient and atom-economical, enabling the rapid construction of complex molecular architectures from simple starting materials.

One notable example is the organocatalytic cascade synthesis of highly substituted anilines. acs.org This can involve a sequence of reactions such as Knoevenagel condensation, Michael addition, and aldol (B89426) condensation, followed by decarboxylation and aromatization. acs.org For instance, the reaction of alkyl acetoacetates, aldehydes, and nitrosoarenes, catalyzed by a simple amine like pyrrolidine (B122466) or piperidine, can furnish highly functionalized anilines in good yields. acs.org

Another approach involves an electrochemical-induced cascade reaction. For example, the reaction of anilines with 2-formyl benzonitrile (B105546) can be initiated by constant current electrolysis to produce N-aryl isoindolinones. nih.govmdpi.com This method demonstrates how a sequence of imine formation and subsequent chemical cascade reactions can be triggered electrochemically. nih.govmdpi.com

Copper-catalyzed three-component cascade reactions have also been developed for the synthesis of nitrogen-containing heterocycles. bohrium.com A strategy for synthesizing quinazolines involves the reaction of benzaldehyde (B42025), benzylamine, and an aniline derivative. This process includes nucleophilic addition, the introduction of a halogen donor, nucleophilic substitution, and Cu(II)-catalyzed aerobic oxidation. bohrium.com

Domino reactions, such as the [4+2] domino annulation, have been employed for the synthesis of 1,2,4-triazine (B1199460) derivatives from readily available starting materials. rsc.org While not directly producing simple anilines, these methods highlight the power of domino strategies in building complex heterocyclic systems that may incorporate aniline-like moieties.

The following table summarizes some examples of cascade and domino reactions for aniline synthesis:

| Reaction Type | Key Reactants | Catalyst/Conditions | Product Type |

| Organocatalytic Cascade | Alkyl acetoacetates, Aldehydes, Nitrosoarenes | Pyrrolidine or Piperidine | Highly substituted o-hydroxydiarylamines acs.org |

| Electrochemical Cascade | Anilines, 2-Formyl benzonitrile | Constant current electrolysis | N-Aryl isoindolinones nih.govmdpi.com |

| Copper-Catalyzed Cascade | Benzaldehyde, Benzylamine, Aniline | Cu(II), O2 | Quinazolines bohrium.com |

These cascade and domino strategies provide efficient and convergent routes to complex substituted anilines and related heterocyclic systems, often with high stereocontrol and functional group tolerance.

Enantioselective Synthesis of Chiral N-Substituted Anilines

The synthesis of chiral N-substituted anilines in an enantiomerically pure form is of significant interest due to their prevalence in pharmaceuticals and as chiral ligands in asymmetric catalysis. This compound possesses a chiral center at the 2-position of the butyl group, making enantioselective synthesis a key consideration.

Asymmetric catalysis offers a powerful and atom-economical approach to introduce chirality. The direct C-H functionalization of anilines or their precursors is a particularly attractive strategy.

Asymmetric C-H Alkylation: The direct asymmetric alkylation of anilines presents a challenge due to the potential for N-alkylation. However, strategies have been developed to achieve selective C-H alkylation. For instance, nickel-catalyzed ortho-C-H alkylation of anilines bearing a directing group has been reported. mdpi.com The development of enantioselective versions of these reactions is an active area of research. Iridium-catalyzed direct asymmetric alkylation of acetanilides with olefins, such as 2-norbornene, has been achieved with high enantioselectivity using a chiral bis(phosphoramidite) ligand. researchgate.net

An organocatalytic approach for the asymmetric para-C-H aminoalkylation of aniline derivatives has been developed using a chiral phosphoric acid catalyst. researchgate.netbohrium.com This method affords chiral diarylmethylamines in good yields and high enantioselectivities. researchgate.netbohrium.com

Asymmetric Annulation: Rhodium-catalyzed asymmetric [4+1] annulation of o-acylanilines with diazoindoline-2-imines provides a route to chiral spiroindolines. researchgate.net Similarly, rhodium-catalyzed [4+3] cycloaddition reactions can be used to construct chiral azepino[2,3-b]indoles. researchgate.net Furthermore, rhodium-catalyzed C-H activation of anilines followed by oxidative [3+2] annulation with alkynes, using a chiral rhodium catalyst, can produce axially chiral N-aryl indoles with high enantioselectivity. nih.gov

The following table provides an overview of some asymmetric catalytic methods relevant to the synthesis of chiral N-substituted anilines:

| Reaction Type | Catalyst System | Substrates | Product Type |

| Asymmetric C-H Alkylation | Iridium / Chiral Bis(phosphoramidite) | Acetanilides, Olefins | Enantioenriched exo-2-(bicyclo[2.2.1]heptan-2-yl)anilides researchgate.net |

| Asymmetric C-H Aminoalkylation | Chiral Phosphoric Acid | Aniline derivatives, Aldimines | Chiral Diarylmethylamines researchgate.netbohrium.com |

| Asymmetric [4+1] Annulation | Rhodium / Chiral Ligand | o-Acylanilines, Diazo compounds | Chiral Spiroindolines researchgate.net |

| Asymmetric [3+2] Annulation | Chiral Rhodium Complex | Anilines, Alkynes | Axially Chiral N-Aryl Indoles nih.gov |

These catalytic methods represent state-of-the-art approaches for the enantioselective synthesis of complex chiral aniline derivatives, providing pathways to access specific enantiomers of compounds like this compound.

In addition to asymmetric catalysis, chiral auxiliaries and reagents play a crucial role in controlling the stereochemical outcome of reactions to produce enantiomerically enriched N-substituted anilines.

Chiral Auxiliary-Controlled Synthesis: A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct the stereochemistry of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding the chiral product.

For the synthesis of chiral amines, amino acids or their derivatives are often used as chiral auxiliaries. For example, N,N-phthaloylamino acids have been employed as chiral auxiliaries in asymmetric Mannich-type reactions, where the choice of the aniline part of the Schiff base influences the high stereoselectivity. scispace.com

Another strategy involves the use of a chiral auxiliary derived from L-proline to control the diastereoselective lithiation of N-benzyl substituted derivatives. bac-lac.gc.ca While not directly applied to this compound, this principle can be adapted. For instance, a chiral auxiliary could be attached to the nitrogen of 4-ethoxyaniline, followed by a diastereoselective alkylation with a butan-2-yl electrophile. Subsequent removal of the auxiliary would yield the desired enantiomer of this compound.

Chiral Reagent-Controlled Synthesis: In this approach, a chiral reagent is used to introduce a new stereocenter into the molecule. The chirality of the reagent is transferred to the product during the reaction.

An example of a reagent-controlled method is the use of optically active axially chiral anilide and maleimide (B117702) derivatives as new chiral reagents in asymmetric Diels-Alder reactions. acs.org

For the synthesis of this compound, a chiral butan-2-ylating agent could be employed. For example, an enantiomerically pure sec-butyl halide or tosylate could be reacted with 4-ethoxyaniline. This direct N-alkylation would transfer the chirality from the alkylating agent to the final product.

The table below summarizes these approaches:

| Method | Principle | Example Application | Relevance to this compound |

| Chiral Auxiliary | Temporary incorporation of a chiral moiety to direct stereochemistry. | N,N-phthaloylamino acids in Mannich reactions. scispace.com | Attachment of a chiral auxiliary to 4-ethoxyaniline, followed by diastereoselective butylation. |

| Chiral Reagent | Use of an enantiopure reagent to transfer chirality. | Enantiopure sec-butyl halide for N-alkylation. | Direct N-alkylation of 4-ethoxyaniline with an enantiomerically pure sec-butyl electrophile. |

Both chiral auxiliary and reagent-controlled methodologies provide reliable and often predictable ways to access specific enantiomers of chiral N-substituted anilines, complementing the strategies offered by asymmetric catalysis.

Diastereoselective Approaches Utilizing Chiral Alkyl Chains (e.g., Butan-2-yl)

The synthesis of enantiomerically pure amines is a significant area of research in organic chemistry, driven by the prevalence of chiral amine moieties in pharmaceuticals and other biologically active compounds. sigmaaldrich.comyale.edu Diastereoselective strategies involving the use of chiral alkyl chains, such as the butan-2-yl group, represent a key approach to introduce stereocenters with high fidelity. These methods often rely on the influence of a pre-existing chiral center to direct the stereochemical outcome of a new stereocenter being formed. A prominent and widely utilized chiral auxiliary in this context is tert-butanesulfinamide, introduced by Ellman. yale.edunih.govwikipedia.org

One powerful and practical methodology for the diastereoselective N-alkylation of amines involves a transition-metal-free hydrogen autotransfer process. nih.gov This approach facilitates the synthesis of α-chiral amines by reacting amines with racemic secondary alcohols. nih.gov In a notable study, the co-catalysis by a ketone and sodium hydroxide enabled the reaction of Ellman's chiral tert-butanesulfinamide with racemic secondary alcohols, yielding chiral amines with exceptional diastereoselectivities, often exceeding a 99:1 ratio. nih.govresearchgate.netresearchgate.net A crucial finding from this research is that the stereochemical configuration of the resulting amine product is dictated solely by the chirality of the tert-butanesulfinamide auxiliary, irrespective of the configuration of the starting racemic alcohol. nih.govresearchgate.netresearchgate.net This stereochemical control is attributed to the interaction of the sodium cation with both the nitrogen and oxygen atoms of the sulfinamide group in a transition state resembling that of a Meerwein-Ponndorf-Verley (MPV) reduction. nih.govresearchgate.netresearchgate.net

Another effective strategy employs a ruthenium-catalyzed hydrogen borrowing approach for the diastereoselective amination of racemic secondary alcohols. nih.gov Using a commercially available ruthenium(II) PNP-type pincer catalyst (Ru-Macho), racemic secondary alcohols can be coupled with Ellman's chiral tert-butanesulfinamide to produce α-chiral tert-butanesulfinylamines. nih.gov This method is advantageous as it transforms racemic alcohols into enantiopure amines in a single step, generating only water as a byproduct and avoiding the need for stoichiometric reagents. nih.gov The reaction proceeds through the oxidation of the alcohol to a ketone by the ruthenium complex, followed by condensation with the sulfinamide and subsequent reduction. nih.gov This catalytic approach has demonstrated high diastereoselectivity (>95:5 d.r.) for a variety of substrates. nih.gov

The following table summarizes representative findings from a study on ruthenium-catalyzed diastereoselective amination, showcasing the versatility of the method with different secondary alcohols.

Table 1: Ruthenium-Catalyzed Diastereoselective Amination of Various Secondary Alcohols

| Entry | Secondary Alcohol | Product | Yield (%) | Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|

| 1 | 1-Phenylethan-1-ol | N-(1-Phenylethyl)sulfinamide | 85 | >95:5 |

| 2 | 1-(4-Methoxyphenyl)ethan-1-ol | N-(1-(4-Methoxyphenyl)ethyl)sulfinamide | 89 | >95:5 |

| 3 | 1-(4-Chlorophenyl)ethan-1-ol | N-(1-(4-Chlorophenyl)ethyl)sulfinamide | 82 | >95:5 |

| 4 | 1-(4-Fluorophenyl)ethan-1-ol | N-(1-(4-Fluorophenyl)ethyl)sulfinamide | 89 | >95:5 |

| 5 | 1-(Pyridin-2-yl)ethan-1-ol | N-(1-(Pyridin-2-yl)ethyl)sulfinamide | 80 | >95:5 |

| 6 | 1-(Thiophen-2-yl)ethan-1-ol | N-(1-(Thiophen-2-yl)ethyl)sulfinamide | 75 | >95:5 |

Data sourced from a study on Ru-catalyzed amination using Ellman's sulfinamide. nih.gov Reaction conditions typically involve the alcohol, sulfinamide, Ru-Macho catalyst, and a base like KOH in a suitable solvent at elevated temperatures.

Furthermore, research into the modular synthesis of bis-α-chiral amines has demonstrated the utility of Ellman's sulfinamide for consecutive sulfur-to-carbon chirality induction and transfer. nih.gov This allows for the construction of complex amines with multiple stereocenters in a controlled manner. While direct diastereoselective synthesis of this compound is not explicitly detailed in these seminal studies, the principles and high diastereoselectivities achieved for a broad range of analogous structures underscore the applicability of these methods for its potential synthesis. The choice of the appropriate enantiomer of the butan-2-yl source or a chiral auxiliary would be critical in directing the stereochemistry of the final product.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| tert-Butanesulfinamide |

| 1-Phenylethan-1-ol |

| N-(1-Phenylethyl)sulfinamide |

| 1-(4-Methoxyphenyl)ethan-1-ol |

| N-(1-(4-Methoxyphenyl)ethyl)sulfinamide |

| 1-(4-Chlorophenyl)ethan-1-ol |

| N-(1-(4-Chlorophenyl)ethyl)sulfinamide |

| 1-(4-Fluorophenyl)ethan-1-ol |

| N-(1-(4-Fluorophenyl)ethyl)sulfinamide |

| 1-(Pyridin-2-yl)ethan-1-ol |

| N-(1-(Pyridin-2-yl)ethyl)sulfinamide |

| 1-(Thiophen-2-yl)ethan-1-ol |

| N-(1-(Thiophen-2-yl)ethyl)sulfinamide |

| Sodium hydroxide |

| Potassium hydroxide |

Advanced Spectroscopic and Analytical Characterization Techniques for Aniline Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for elucidating the structure of organic molecules in solution. nih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about molecular connectivity and spatial arrangement.

A combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments is used to unambiguously assign all proton and carbon signals and thus confirm the complete structure of N-(Butan-2-yl)-4-ethoxyaniline.

¹H NMR Spectroscopy: This technique identifies the different chemical environments of hydrogen atoms. The aromatic protons of the 1,4-disubstituted (para) ring typically appear as two distinct doublets. The ethoxy group shows a characteristic triplet and quartet, while the sec-butyl group presents a more complex pattern of a multiplet, quintet, doublet, and triplet. The N-H proton signal is typically a broad singlet.

¹³C NMR Spectroscopy: This method provides information on the carbon skeleton. The spectrum will show distinct signals for the two carbons of the ethoxy group, the four unique carbons of the sec-butyl group, and the four distinct aromatic carbons due to the para-substitution pattern. rsc.org

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity.

COSY: Reveals proton-proton couplings, for instance, connecting the protons within the ethoxy group and those within the sec-butyl group.

HSQC: Correlates directly bonded proton and carbon atoms.

HMBC: Shows correlations between protons and carbons over two or three bonds, which is crucial for connecting the alkyl substituents to the aniline (B41778) core. For example, it would show a correlation between the N-H proton and the carbons of the sec-butyl group and the aromatic ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | ¹H Chemical Shift (ppm, Multiplicity) | ¹³C Chemical Shift (ppm) |

| Ethoxy -CH₂- | ~4.0 (q) | ~64 |

| Ethoxy -CH₃ | ~1.4 (t) | ~15 |

| Aromatic C2/C6-H | ~6.8 (d) | ~116 |

| Aromatic C3/C5-H | ~6.6 (d) | ~115 |

| Aromatic C1-N | - | ~142 |

| Aromatic C4-O | - | ~152 |

| N-H | ~3.5 (br s) | - |

| sec-Butyl C1'-H | ~3.4 (m) | ~52 |

| sec-Butyl C2'-H₂ | ~1.6 (m) | ~29 |

| sec-Butyl C3'-H₃ | ~1.2 (d) | ~20 |

| sec-Butyl C4'-H₃ | ~0.9 (t) | ~10 |

Note: These are predicted values based on typical chemical shifts for similar functional groups and aniline derivatives. Actual experimental values may vary.

NMR spectroscopy is a powerful tool for monitoring the progress of chemical reactions in real-time without the need for sample separation. whiterose.ac.uk For the synthesis of this compound, which could be formed via reductive amination of 4-ethoxyaniline with butan-2-one, ¹H NMR can be used to track the disappearance of reactant signals and the simultaneous appearance of product signals. This allows for the precise determination of reaction kinetics and optimization of reaction conditions. By observing the formation of intermediates or byproducts, NMR also provides invaluable insights into the underlying reaction mechanism. nih.gov

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.

HRMS provides a highly accurate measurement of a molecule's mass, often to four or five decimal places. This precision allows for the determination of the elemental formula of this compound (C₁₂H₁₉NO). By comparing the experimentally measured exact mass with the calculated mass, the molecular formula can be confirmed with high confidence, distinguishing it from other isomers.

Table 2: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₂H₁₉NO |

| Calculated Exact Mass [M+H]⁺ | 194.15394 u |

| Expected Measurement | ~194.154 |

GC-MS combines two powerful techniques: gas chromatography to separate components of a mixture and mass spectrometry to identify each component. This method is routinely used to assess the purity of this compound and to confirm its identity. epa.gov The sample is vaporized and passed through a GC column, where it separates from any impurities. The compound then enters the mass spectrometer, which records its mass spectrum. The resulting spectrum shows a molecular ion peak (M⁺) corresponding to the compound's molecular weight and a series of fragment ion peaks. The fragmentation pattern is a unique "fingerprint" that helps to confirm the structure. Common fragmentation pathways for this molecule would include alpha-cleavage at the nitrogen atom (loss of propyl or ethyl radicals from the sec-butyl group) and cleavage of the ethoxy group. researchgate.netnih.gov

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Identity of Fragment | Fragmentation Pathway |

| 193 | [M]⁺ | Molecular Ion |

| 178 | [M - CH₃]⁺ | Loss of a methyl radical |

| 164 | [M - C₂H₅]⁺ | Alpha-cleavage, loss of an ethyl radical from sec-butyl group |

| 148 | [M - C₂H₅O]⁺ | Loss of an ethoxy radical |

| 136 | [M - C₄H₉]⁺ | Loss of the sec-butyl group |

| 108 | [H₂N-C₆H₄-O]⁺ | Cleavage of the ethyl group from the ether |

Note: These are predicted fragmentation patterns based on established principles of mass spectrometry.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

IR and UV-Vis spectroscopy provide complementary information about the functional groups and electronic properties of a molecule.

Infrared (IR) Spectroscopy: This technique measures the vibrations of bonds within a molecule. It is used to identify the presence of specific functional groups. The IR spectrum of this compound would exhibit characteristic absorption bands. Key expected peaks include a medium-intensity peak for the N-H stretch, strong C-H stretching peaks for the alkyl and aromatic groups, C-O stretching for the ether linkage, and peaks corresponding to C=C stretching and C-H bending in the aromatic ring. nist.gov

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3400 | N-H Stretch | Secondary Amine |

| 3100-3000 | C-H Stretch | Aromatic |

| 2960-2850 | C-H Stretch | Aliphatic (sec-Butyl, Ethoxy) |

| ~1610, ~1510 | C=C Stretch | Aromatic Ring |

| ~1240 | C-O Stretch | Aryl-Alkyl Ether |

| ~820 | C-H Bend | p-disubstituted Aromatic |

Ultraviolet-Visible (UV-Vis) Spectroscopy: This method provides information about the electronic transitions within a molecule. Aromatic compounds like aniline derivatives have characteristic UV absorptions due to π → π* transitions in the benzene (B151609) ring. The presence of the amino and ethoxy groups, which are both electron-donating, causes a bathochromic (red) shift to longer wavelengths compared to unsubstituted benzene. The UV-Vis spectrum is useful for quantitative analysis and for studying the effects of solvent polarity on the electronic structure of the molecule. researchgate.net

X-ray Crystallography for Definitive Solid-State Structural Analysis and Conformational Studies

X-ray crystallography stands as the gold standard for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique allows for the accurate measurement of bond lengths, bond angles, and torsion angles, providing unequivocal structural verification and insight into intermolecular interactions that dictate the crystal packing.

For an aniline derivative such as this compound, a single-crystal X-ray diffraction study would yield a detailed model of its solid-state conformation. The analysis would precisely define the spatial relationship between the ethoxy-substituted phenyl ring and the chiral butan-2-yl group attached to the nitrogen atom. Although a specific crystal structure for this compound is not publicly documented, analysis of related structures, such as 4-ethoxy-N-(4-ethoxyphenyl)-N-phenylaniline, reveals key structural features that can be extrapolated. nih.gov In such aromatic amines, the planes of the aryl rings are often twisted relative to each other. nih.gov For this compound, crystallography would determine the dihedral angle between the plane of the phenyl ring and the C-N-C plane of the secondary amine linkage.

Furthermore, the analysis would reveal the conformation of the flexible ethoxy and butan-2-yl groups. The chiral center in the butan-2-yl substituent means the compound can exist as (R) and (S) enantiomers. Crystallization of a racemic mixture could result in a racemic crystal or a conglomerate of separate enantiopure crystals. X-ray crystallography would definitively establish the solid-state packing and the specific conformation adopted by the molecule in the crystal lattice. Intermolecular forces, such as hydrogen bonding (if present) and van der Waals interactions, that stabilize the crystal structure would also be elucidated. nih.govnih.gov

Table 1: Hypothetical Crystallographic Data and Conformational Parameters for this compound

| Parameter | Expected Value/Information | Significance |

| Crystal System | e.g., Monoclinic, Orthorhombic | Describes the basic shape and symmetry of the unit cell. |

| Space Group | e.g., P2₁/c, Pbca | Defines the symmetry elements within the unit cell, indicating the presence of inversion centers or screw axes. nih.govsemanticscholar.org |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Provides the dimensions and angles of the smallest repeating unit in the crystal lattice. semanticscholar.orgresearchgate.net |

| Phenyl-N-C(butyl) Angle | ~118-122° | Indicates the geometry around the central nitrogen atom. |

| C-N-C-C Torsion Angles | Variable | Defines the conformation of the butan-2-yl group relative to the aniline core, revealing potential gauche or anti arrangements. slideshare.netyoutube.com |

| Intermolecular Contacts | C-H···π interactions, van der Waals forces | Details the non-covalent interactions that govern how molecules pack together in the solid state, influencing physical properties like melting point. nih.gov |

Advanced Chromatographic Separations for Isomer Resolution and Purification (e.g., Chiral HPLC)

The presence of a stereogenic center in the butan-2-yl group makes this compound a chiral molecule, existing as a pair of enantiomers ((R) and (S) forms). Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation impossible with standard chromatographic techniques. sigmaaldrich.com High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the predominant method for the analytical and preparative separation of enantiomers. nih.gov

Chiral HPLC relies on the differential interaction between the two enantiomers and a chiral stationary phase, leading to different retention times and thus, separation. sigmaaldrich.com The basis for this separation is the formation of transient diastereomeric complexes between the enantiomers and the CSP. nih.gov CSPs are broadly categorized, with polysaccharide-based phases (e.g., derivatives of cellulose (B213188) or amylose) being particularly versatile and widely used for separating a broad range of chiral compounds, including aromatic amines. nih.govsigmaaldrich.com

The separation of the (R) and (S)-enantiomers of this compound would involve selecting an appropriate CSP and optimizing the mobile phase. Mobile phases in chiral HPLC can range from normal-phase (e.g., hexane/isopropanol) to reversed-phase (e.g., acetonitrile/water) or polar organic modes (e.g., methanol/ethanol). sigmaaldrich.com The choice of solvent affects the interactions between the analyte and the CSP, influencing both retention and selectivity.

Table 2: Illustrative Chiral HPLC Method for the Resolution of this compound Enantiomers

| Parameter | Condition/Value | Purpose |

| Column | Polysaccharide-based CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) | Provides a chiral environment to facilitate differential interactions with the enantiomers. nih.gov |

| Mobile Phase | Normal Phase: n-Hexane / Isopropanol (90:10, v/v) with 0.1% Diethylamine | The non-polar/polar solvent mixture elutes the compound, while the amine additive can improve peak shape by masking residual silanol (B1196071) groups on the silica (B1680970) support. |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase through the column, affecting resolution and analysis time. |

| Detection | UV at 254 nm | The aromatic aniline core allows for strong ultraviolet absorbance for sensitive detection. |

| Expected Outcome | Baseline separation of two peaks | The two peaks correspond to the individual (R) and (S) enantiomers, allowing for their quantification and purification. |

| Retention Time (t_R) | t_R1 (S-enantiomer): ~8.5 min; t_R2 (R-enantiomer): ~10.2 min | The difference in retention times indicates successful chiral recognition by the stationary phase. |

| Resolution (R_s) | > 1.5 | A resolution value greater than 1.5 signifies a complete or "baseline" separation between the two enantiomeric peaks. |

This technique is crucial not only for analytical quantification of enantiomeric excess (ee) but also for preparative separations to isolate pure enantiomers for further stereospecific studies.

Computational and Theoretical Chemistry Studies on N Butan 2 Yl 4 Ethoxyaniline and Analogues

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of N-(Butan-2-yl)-4-ethoxyaniline and its analogues. researchgate.netespublisher.com DFT methods are used to determine optimized molecular geometries and to analyze the distribution of electrons within the molecule.

Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. espublisher.comresearchgate.net For aniline (B41778) derivatives, these calculations reveal how substituents on the aromatic ring and the nitrogen atom influence the electronic properties. For instance, the electron-donating ethoxy group at the para position and the electron-donating sec-butyl group on the nitrogen atom both increase the energy of the HOMO, making the molecule more susceptible to electrophilic attack.

Computational studies on related N,N-alkylanilines have shown that properties such as electron-donating/accepting power can be quantified through these methods. researchgate.net Furthermore, reactivity descriptors like Fukui functions can be calculated to predict the most likely sites for nucleophilic, electrophilic, or radical attack on the molecule. nih.gov Natural Bond Orbital (NBO) analysis provides insights into charge distribution and intramolecular interactions, such as hyperconjugation, which stabilize the molecule. nih.gov

| Calculated Property | Significance | Relevant Computational Method |

|---|---|---|

| Optimized Molecular Geometry | Provides the most stable 3D structure, including bond lengths and angles. | DFT (e.g., B3LYP, M06-2X) |

| HOMO-LUMO Energies and Gap | Indicates electronic excitability, chemical reactivity, and kinetic stability. researchgate.net | DFT, Time-Dependent DFT (TD-DFT) |

| Molecular Electrostatic Potential (MEP) | Maps electron density to identify sites for electrophilic and nucleophilic attack. | DFT |

| Partial Atomic Charges | Quantifies the charge distribution on each atom, influencing intermolecular interactions. tandfonline.com | NBO Analysis, Mulliken Population Analysis |

| Fukui Functions | Predicts the reactivity of specific atomic sites within the molecule toward different types of attack. nih.gov | DFT with Finite Difference Approximation |

Molecular Modeling of Stereoisomers and Conformational Landscapes

This compound possesses a chiral center at the second carbon of the butyl group, leading to the existence of two stereoisomers: (R)-N-(butan-2-yl)-4-ethoxyaniline and (S)-N-(butan-2-yl)-4-ethoxyaniline. Molecular modeling is essential for studying the distinct three-dimensional arrangements of these enantiomers.

Furthermore, the molecule exhibits significant conformational flexibility due to rotations around several single bonds, including the C-N bond and the bonds within the sec-butyl and ethoxy groups. Conformational analysis is the study of the energies associated with these different spatial arrangements (conformers). unacademy.com For the sec-butyl group, rotation around the C2-C3 bond results in various staggered (anti, gauche) and eclipsed conformations, similar to those observed for n-butane. unacademy.comslideshare.net The anti conformation, where the two larger methyl groups are furthest apart, is generally the most stable due to minimized steric strain. unacademy.com

Computational methods can map the potential energy surface of the molecule as a function of dihedral angle rotations. This allows for the identification of low-energy conformers and the energy barriers between them. Such studies are crucial for understanding how the molecule's shape influences its physical properties and interactions with other molecules.

Simulation of Spectroscopic Properties (e.g., NMR chemical shifts, IR frequencies)

Computational chemistry allows for the theoretical prediction of various spectroscopic properties, which can then be compared with experimental data to confirm molecular structures.

NMR Spectroscopy: Quantum chemical methods can calculate the nuclear magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C). These values are then converted into chemical shifts (δ) relative to a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is highly dependent on the level of theory and basis set used in the calculation. researchgate.net For this compound, such calculations can help assign the complex proton and carbon signals, especially for the diastereotopic protons within the sec-butyl group.

IR Spectroscopy: The vibrational frequencies of a molecule correspond to the absorption bands observed in its infrared (IR) spectrum. By calculating the second derivatives of the energy with respect to atomic displacements, computational models can predict these frequencies and their corresponding intensities. nih.gov These theoretical spectra are valuable for identifying characteristic functional group vibrations, such as the N-H stretching and bending modes, C-O ether stretches, and aromatic C-H and C=C vibrations, aiding in the structural elucidation of the molecule and its analogues. nih.govnih.gov

Prediction of pKa and Electronic Effects of Substituents

The basicity of the nitrogen atom in this compound, quantified by its pKa value, is a fundamental chemical property. Computational methods have proven to be robust techniques for estimating the acidity constants of aniline derivatives. pnu.ac.irpnu.ac.ir The prediction typically involves calculating the Gibbs free energy change for the deprotonation reaction in a solvent, often water. mdpi.com

A thermodynamic cycle is commonly used to relate the gas-phase Gibbs free energy to the solution-phase Gibbs free energy. pnu.ac.irpnu.ac.ir The accuracy of these predictions is sensitive to the computational model, including the level of theory (e.g., DFT with functionals like B3LYP), the basis set, and the method used to simulate solvation. pnu.ac.irresearchgate.net Polarizable continuum models (PCM) are often employed to represent the solvent, and the inclusion of explicit solvent molecules, particularly water, can significantly improve the accuracy of the calculated pKa values. mdpi.comunito.it

The electronic effects of the substituents play a crucial role. The ethoxy group at the para-position is an electron-donating group, which increases the electron density on the nitrogen atom and thus increases its basicity (raises the pKa) compared to unsubstituted aniline. The sec-butyl group is a weak electron-donating group that also contributes to a slight increase in basicity. The Hammett constants of substituents can be computationally estimated to quantify their electron-donating or electron-withdrawing power, which correlates with their effect on the pKa. beilstein-journals.org

| Methodology | Key Features | Reported Accuracy (RMSE in pKa units) |

|---|---|---|

| DFT (B3LYP) with IEFPCM solvation | Uses an isodesmic reaction scheme with a reference species (e.g., anilinium ion). | ~1.00 for anilinium ions in water. researchgate.net |

| CBS-QB3 / M062X(D3) with implicit and explicit solvent | Combines high-level calculations with explicit water molecules to model hydrogen bonding. | As low as 0.310 - 0.349 for aniline radical cations and anilinium ions. mdpi.comunito.it |

| Ab initio (HF, MP2) with DPCM solvation | Employs different levels of theory and basis sets to study their effect on accuracy. pnu.ac.ir | Demonstrates that quantum calculations are robust for estimating acidity constants. pnu.ac.irpnu.ac.ir |

Reaction Pathway Elucidation and Catalyst Design via Computational Approaches

Computational chemistry is a vital tool for elucidating the mechanisms of chemical reactions involving this compound and for designing catalysts to facilitate its synthesis or further functionalization. researchgate.net DFT calculations can map the entire potential energy surface of a reaction, identifying reactants, products, intermediates, and, most importantly, transition states. mdpi.com The energy of the transition state determines the activation energy, which governs the reaction rate.

For the synthesis of this compound, which can be formed by the N-alkylation of 4-ethoxyaniline, computational studies can compare different possible pathways (e.g., Sₙ1 vs. Sₙ2 mechanisms) and predict the most favorable reaction conditions. Studies on related N-alkylation reactions of anilines have used computational models to understand the role of catalysts, such as those based on molybdenum or iron, in facilitating the reaction. researchgate.netchemistryviews.org

Furthermore, computational approaches can be used to understand the reactivity of the aniline derivative itself. For example, in Pd-catalyzed C-H olefination reactions of aniline derivatives, DFT studies can help distinguish between possible mechanisms, such as electrophilic palladation or a base-assisted internal electrophilic-type substitution. acs.org This mechanistic understanding is crucial for optimizing reaction conditions and designing more efficient and selective catalysts for modifying complex molecules like this compound. researchgate.netnih.gov

Applications and Synthetic Utility of N Butan 2 Yl 4 Ethoxyaniline As a Chemical Intermediate

Role as a Building Block in Complex Organic Synthesis

The inherent functionality of N-(Butan-2-yl)-4-ethoxyaniline makes it a valuable starting material for the synthesis of diverse and complex organic molecules. Its utility stems from the predictable reactivity of its secondary amine and aromatic ring, allowing for its incorporation into larger scaffolds.

The synthesis of N-heterocycles is a cornerstone of medicinal and materials chemistry, and this compound is a suitable precursor for nitrogen-containing ring systems like quinolines. One of the most effective strategies for this transformation is the Povarov reaction, a type of aza-Diels–Alder reaction. nih.gov This reaction typically involves the [4+2] cycloaddition of an imine with an alkene. nih.gov

In this context, this compound first reacts with an aldehyde to form an N-arylimine in situ. This imine then serves as the azadiene component in the cycloaddition. The reaction with an electron-rich alkene, often catalyzed by a Lewis or Brønsted acid to activate the imine, leads to the formation of highly substituted tetrahydroquinolines. nih.gov The specific substitution pattern of the final product is determined by the choice of the initial aldehyde and the alkene partner. This method highlights the role of the aniline (B41778) derivative as a key building block for creating the core quinoline (B57606) structure.

Table 1: Heterocycle Synthesis via Povarov Reaction

| Reactant 1 | Reactant 2 | Reactant 3 | Product Class | Reaction Type |

|---|---|---|---|---|

| This compound | Aromatic/Aliphatic Aldehyde | Electron-rich Alkene | Tetrahydroquinolines | [4+2] Cycloaddition |

The presence of a stereocenter in the sec-butyl group makes this compound an important intermediate for the synthesis of other chiral molecules, particularly amides. The secondary amine functionality can be readily acylated by reacting with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form N,N-disubstituted amides. As the original chirality of the sec-butyl group is retained during this process, the molecule acts as a chiral building block, transferring its stereochemical information to the new, more complex product.

A documented example of this application is the incorporation of the N-(butan-2-yl) and 4-ethoxyphenyl moieties into a single, complex molecule: N-(butan-2-yl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide. In this structure, the N-(butan-2-yl) group is present as an amide, demonstrating the utility of the parent amine as a synthon for building elaborate, potentially bioactive compounds.

The reaction of the secondary amine in this compound with aldehydes or ketones provides access to N-aryliminium ions, which are precursors to the corresponding neutral imines (Schiff bases). This condensation is a fundamental transformation in organic chemistry. organic-chemistry.orgscirp.org The resulting imines are versatile intermediates themselves, capable of undergoing a variety of subsequent transformations.

The reactivity of the imine C=N bond allows for several synthetic routes:

Nucleophilic Addition: The electrophilic carbon atom of the imine (or its protonated iminium form) can be attacked by nucleophiles, such as organometallic reagents or enolates, to form new carbon-carbon bonds.

Reduction: The imine can be reduced to the corresponding tertiary amine, N-alkyl-N-(butan-2-yl)-4-ethoxyaniline, using common reducing agents like sodium borohydride (B1222165).

Cycloaddition Reactions: As noted previously, the imine can act as a component in cycloadditions. Beyond the [4+2] Povarov reaction, imines can participate in [3+2] cycloadditions with 1,3-dipoles like nitrile imines, leading to the regioselective formation of five-membered heterocycles such as 1,2,4-triazoles. mdpi.com

Table 2: Imines as Synthetic Intermediates

| Imine Source | Reactant | Transformation | Product Type |

|---|---|---|---|

| This compound + Aldehyde | Reducing Agent (e.g., NaBH₄) | Reduction | Tertiary Amine |

| This compound + Aldehyde | Alkene | [4+2] Cycloaddition | Tetrahydroquinoline |

| This compound + Aldehyde | Nitrile Imine | [3+2] Cycloaddition | Triazoline Derivative |

Contributions to Methodological Advancements in Organic Chemistry

Beyond its role as a building block, this compound and its derivatives are valuable substrates for exploring and developing new synthetic methods, including novel catalytic reactions and processes aligned with the principles of green chemistry.

Annulation reactions, which involve the formation of a new ring onto an existing molecule, are powerful tools in synthesis. This compound is a suitable substrate for such reactions. The aza-Diels-Alder (Povarov) reaction serves as an excellent example of a formal [4+2] annulation, where the imine derived from the aniline participates in a cycloaddition to build a new heterocyclic ring. nih.gov

Furthermore, N-alkylanilines are a general class of substrates for transition-metal-catalyzed coupling reactions. While specific studies detailing the use of this compound in reactions like Buchwald-Hartwig amination or Suzuki coupling are not prominently documented, its structure is compatible with the conditions required for these modern synthetic methods. Its utility in such catalytic cycles would involve either the C-N bond or functional groups on the aromatic ring, making it a candidate for developing novel, efficient bond-forming strategies.

There is a continuous drive in chemistry to develop more environmentally benign synthetic processes. The reactions involving this compound can be adapted to align with green chemistry principles. For instance, the formation of imines, a key reaction of this compound, can be performed under solvent- and catalyst-free conditions. scirp.org Research has shown that simply mixing an amine with an aldehyde and then applying a vacuum to remove the water byproduct can lead to the formation of the imine in excellent yield, completely avoiding the need for organic solvents or catalysts. scirp.org

Other green approaches applicable to syntheses using this intermediate include:

Use of Alternative Solvents: Performing reactions in water or other bio-based solvents instead of traditional volatile organic compounds.

Microwave-Assisted Synthesis: Utilizing microwave irradiation as an energy source can dramatically reduce reaction times and improve energy efficiency, particularly in the synthesis of heterocyclic compounds.

Catalysis: Employing recyclable heterogeneous catalysts or highly efficient organocatalysts can minimize waste and the use of toxic reagents. organic-chemistry.org The peroxidase-catalyzed metabolism of related p-phenetidine (B124905) derivatives has been studied, suggesting potential for biocatalytic transformations. dntb.gov.ua

These approaches demonstrate that the synthetic utility of this compound can be enhanced by integrating it into sustainable and efficient chemical processes.

Potential in Material Science and Polymer Chemistry Precursors

This compound holds significant potential as a monomer for the synthesis of advanced functional polymers, particularly in the realms of conductive polymers and potentially in liquid crystalline materials. This potential is derived from its molecular architecture, which combines an N-substituted alkyl group and a para-alkoxy substituent on an aniline backbone. These features are known to favorably influence the properties of resulting polymers, such as solubility and processability, which are critical for their application in materials science. acs.orgcore.ac.uk

The primary application foreseen for this compound is in the development of soluble conducting polymers. Polyaniline (PANI), in its unsubstituted form, is a well-known electrically conducting polymer, but its application is often hampered by poor solubility in common organic solvents. acs.orgnii.ac.jp The incorporation of substituents on the aniline ring or the nitrogen atom is a common strategy to overcome this limitation. rsc.org The N-sec-butyl group in this compound is expected to enhance the solubility of the corresponding polymer due to its flexible alkyl nature, which can disrupt the close packing of polymer chains. core.ac.ukresearchgate.net Similarly, the ethoxy group in the para position is also known to improve solubility. acs.org For instance, poly(alkoxyanilines) have been noted for their good solubility in a range of organic solvents. acs.org The combination of both an N-alkyl and a p-alkoxy group in this compound suggests that a polymer derived from it would exhibit enhanced processability. core.ac.uknii.ac.jp

The polymerization of this compound can be achieved through chemical or electrochemical oxidation, similar to other aniline derivatives. rsc.orgacs.org The resulting polymer would be a member of the poly(N-alkylaniline) family, which has been a subject of research for various applications. acs.org While the electrical conductivity of such substituted polyanilines might be slightly lower than that of the parent PANI, the improved solubility often compensates for this, enabling their use in applications where solution-based processing is required, such as in coatings for electrostatic discharge protection and corrosion prevention. core.ac.uk

The potential of this compound also extends to the field of liquid crystals. Molecules with a rod-like or calamitic shape, often composed of a rigid core with flexible terminal groups, can exhibit liquid crystalline phases. tcichemicals.com Aniline derivatives are known to be used in the synthesis of such molecules. mdpi.com While this compound itself is not a liquid crystal, it can serve as a precursor to synthesize more complex molecules with liquid crystalline properties.

Furthermore, the field of organic electronics could benefit from polymers derived from this compound. Organic semiconductors with tunable properties are in high demand for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). rsc.orgresearchgate.net The electronic properties of polyanilines can be tuned by modifying their chemical structure. rsc.org The ethoxy group, being an electron-donating group, and the N-alkyl substituent will influence the electronic energy levels (HOMO/LUMO) of the resulting polymer, which is a key factor in designing materials for organic electronic devices. researchgate.net

Table 1: Potential Applications of Polymers Derived from this compound

| Application Area | Potential Role of this compound | Expected Properties of the Resulting Polymer |

| Conductive Polymers | Monomer for polymerization | Enhanced solubility in organic solvents, good processability, moderate electrical conductivity. acs.orgcore.ac.uknii.ac.jp |

| Material Coatings | Precursor for anti-static and anti-corrosion coatings | Solution-processable for easy application, forms protective films. core.ac.uk |

| Liquid Crystals | Intermediate for the synthesis of liquid crystalline molecules | The aniline core can be incorporated into larger, rigid molecular structures. tcichemicals.commdpi.com |

| Organic Electronics | Precursor for organic semiconductor materials | Tunable electronic properties (HOMO/LUMO levels) for use in OFETs, OLEDs, and OPVs. rsc.orgresearchgate.netresearchgate.net |

Future Research Directions

Development of Highly Efficient and Sustainable Synthetic Protocols

The synthesis of N-substituted arylamines is a cornerstone of organic chemistry, yet traditional methods can be inefficient or environmentally taxing. Future research should focus on developing greener and more efficient synthetic routes to N-(Butan-2-yl)-4-ethoxyaniline.

Current research into the synthesis of related N-alkyl anilines provides a roadmap for this endeavor. For instance, methods involving the direct reductive cross-coupling of nitroarenes with alkyl halides are gaining traction. rsc.org These protocols, often catalyzed by earth-abundant metals like iron, offer significant advantages by avoiding the need for pre-functionalized anilines, thus shortening synthetic sequences and improving step economy. rsc.org Another promising approach is the direct C-H amination of arenes, which can be achieved under mild conditions using iron catalysis, offering a direct route to N-alkylanilines from simple hydrocarbon precursors. acs.org

Future protocols could also emphasize sustainability by utilizing catalytic systems that minimize waste and energy consumption. The development of cascade reactions, where multiple bond-forming events occur in a single pot, represents a highly efficient strategy. rsc.org Applying green chemistry metrics to evaluate and compare these new protocols will be crucial for identifying the most sustainable methods for industrial-scale production. rsc.org

Exploration of Novel Catalytic Systems for Selective Functionalization

The this compound molecule possesses several sites amenable to functionalization, including the aromatic ring, the nitrogen atom, and the alkyl chain. A key area for future research is the exploration of novel catalytic systems that can selectively target these positions.

Transition metal catalysis offers a powerful toolkit for such transformations. Copper-catalyzed domino reactions, for example, have been used to synthesize complex nitrogen-containing heterocycles from N-alkylanilines. organic-chemistry.org These reactions can proceed with high regio- and stereospecificity, enabling the construction of intricate molecular architectures. organic-chemistry.org Similarly, one-pot reactions catalyzed by copper salts like CuCl₂ have been developed to form tetrahydroquinolines from N-alkylanilines and vinyl ethers. mdpi.com

Future work could focus on expanding the catalytic repertoire to include other metals and catalyst designs. The use of heterogeneous catalysts, such as metal nanoparticles, is a particularly attractive avenue as they offer advantages in terms of catalyst recovery and recycling, which is crucial for sustainable industrial processes. ics.ir Research into bimetallic or metallaphotoredox systems could also unlock new reaction pathways for the selective functionalization of the aniline (B41778) core or the butanyl group. rsc.org

Table 1: Potential Catalytic Systems for Future Research

| Catalytic System | Potential Reaction Type | Target Application | Supporting Evidence |

|---|---|---|---|

| Iron Catalysis | Reductive Coupling / C-H Amination | Efficient, sustainable synthesis from nitroarenes or arenes. | rsc.orgacs.org |

| Copper Catalysis | Domino Reactions / Cyclizations | Synthesis of complex heterocycles (e.g., imidazolidines, quinolines). | organic-chemistry.orgmdpi.com |

| Nickel Catalysis | Reductive Dialkylation | One-step construction of two C-N bonds from nitroarenes. | rsc.org |

Advanced Computational Studies for Predictive Chemistry

Computational chemistry has become an indispensable tool for predicting molecular properties and guiding experimental design. For this compound, advanced computational studies can provide deep insights into its structure, reactivity, and potential interactions with other molecules.

Density Functional Theory (DFT) can be employed to optimize the ground-state geometry and calculate vibrational frequencies, providing a theoretical benchmark for experimental characterization. arabjchem.org More advanced computational models can be used to predict key physicochemical properties. For example, methods like CBS-QB3 have been successfully used to calculate the pKa values and aqueous one-electron oxidation potentials of substituted anilines. mdpi.comacs.org Such predictions are vital for understanding the compound's behavior in different chemical and biological environments.

Furthermore, molecular dynamics (MD) and quantum mechanical/molecular mechanical (QM/MM) simulations can be used to model the compound's interaction with biological targets, such as enzymes. researchgate.net These in silico screening methods, including ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, can help to assess the potential of derivatives in drug discovery, saving significant time and resources compared to traditional experimental trials. chemmethod.com

Table 2: Advanced Computational Methods and Their Applications

| Computational Method | Application for this compound | Research Context |

|---|---|---|

| Density Functional Theory (DFT) | Optimization of geometry, calculation of vibrational modes. | Structural and spectroscopic characterization. arabjchem.org |

| CBS-QB3 / M062X | Prediction of pKa and oxidation potentials. | Understanding reactivity and physicochemical properties in solution. mdpi.comacs.org |

| Molecular Dynamics (MD) | Simulation of interactions with biological macromolecules. | Drug design and discovery. researchgate.net |

Expansion of Synthetic Applications and Derivatization into High-Value Compounds

This compound is a versatile building block that can be derivatized to create a wide array of high-value compounds. Future research should explore its potential in the synthesis of novel materials, agrochemicals, and pharmaceuticals.

The secondary amine functionality allows for a variety of transformations. For example, reaction with isocyanates can produce urea (B33335) derivatives, a class of compounds known for their biological activities. ontosight.ai Acylation can lead to various amides, which are prevalent in medicinal chemistry. nih.gov The core structure can also serve as a precursor for complex heterocyclic systems. Research on related N-alkylanilines has demonstrated their utility in synthesizing quinolines, quinolones, and imidazolidines, many of which are important pharmacophores. rsc.orgorganic-chemistry.orgmdpi.com

The field of medicinal chemistry offers vast opportunities for derivatives of this compound. Mannich bases, for instance, which can be synthesized from secondary amines, have a broad spectrum of biological activities, including anticancer and anti-inflammatory properties. sci-hub.senih.gov By strategically modifying the structure of this compound, it may be possible to develop new therapeutic agents or functional materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.